molecular formula C19H13F3N4O B11270976 5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B11270976
M. Wt: 370.3 g/mol
InChI Key: ZSLNVHTZMHXQRV-UHFFFAOYSA-N
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Description

5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyrazole ring, an oxadiazole ring, and phenyl groups with substituents, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves multi-step reactions. One common method is the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sulfuric acid or sodium acetate .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole stands out due to its unique combination of a pyrazole ring and an oxadiazole ring, along with the presence of trifluoromethyl and methylphenyl groups

Properties

Molecular Formula

C19H13F3N4O

Molecular Weight

370.3 g/mol

IUPAC Name

5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C19H13F3N4O/c1-11-5-2-3-8-14(11)15-10-16(25-24-15)18-23-17(26-27-18)12-6-4-7-13(9-12)19(20,21)22/h2-10H,1H3,(H,24,25)

InChI Key

ZSLNVHTZMHXQRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

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